

Technical Guide: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

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Compound of Interest

Compound Name: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5**, a deuterated analog of a bioactive azo compound. While specific data for the deuterated species is limited, this document extrapolates from the known properties and experimental protocols of the non-deuterated parent compound, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (CAS No: 3147-53-3)[1]. Deuteration is a strategic modification in drug development, often employed to alter pharmacokinetic and metabolic profiles[2]. This guide covers the compound's physicochemical properties, proposed synthesis, experimental protocols for analysis, and potential biological significance, serving as a foundational resource for researchers in medicinal chemistry and pharmacology.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated analog. Data for the d5 variant is estimated based on the non-deuterated compound.

Property	2-Hydroxy-5-(phenyldiazenyl)benzoic acid	2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5	Data Source
CAS Number	3147-53-3	Not explicitly assigned; 1309283-32-6 for related stable isotope	[1][3]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₃	C ₁₃ H ₅ D ₅ N ₂ O ₃	Calculated
Molecular Weight	242.23 g/mol	247.26 g/mol	Calculated
Appearance	Yellow to orange crystalline powder	Predicted: Yellow to orange crystalline powder	Inferred
Solubility	Soluble in DMSO and ethanol	Predicted: Soluble in DMSO and ethanol	[4]
SMILES	OC(=O)c1cc(ccc1O)N=Nc2ccccc2	Oc1ccc(cc1C(O)=O)N=Nc1c(c(c(c1)D)D)D)D	[3]

Synthesis and Purification

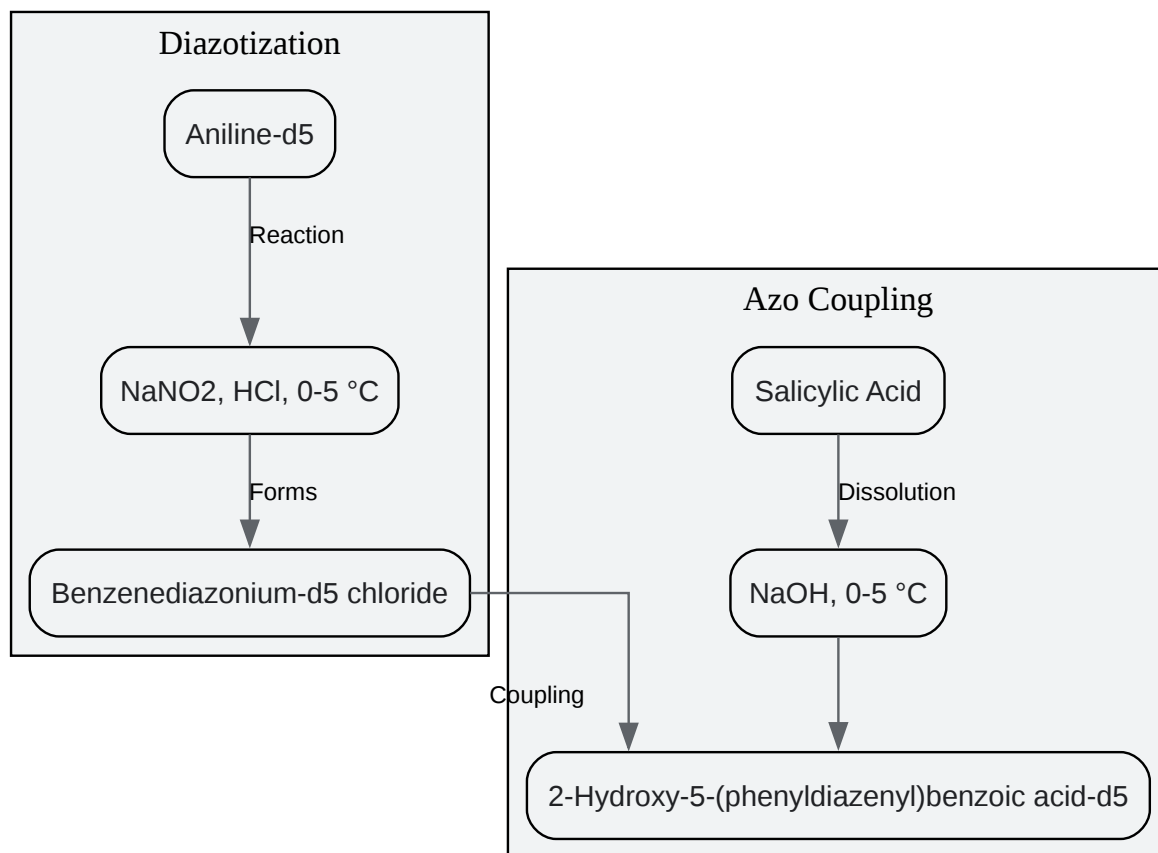
Proposed Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

The synthesis of the title compound can be achieved via a diazo coupling reaction, a common method for preparing azo compounds. The deuteration is introduced by using aniline-d5 as a starting material.

Experimental Protocol:

- Diazotization of Aniline-d5:
 - Dissolve aniline-d5 (1.0 eq) in a solution of hydrochloric acid (2.5 eq) and water at 0-5 °C.

- Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- Azo Coupling:
 - In a separate vessel, dissolve salicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0-5 °C.
 - Slowly add the previously prepared diazonium salt solution to the salicylic acid solution, maintaining the temperature below 5 °C and the pH between 8-9.
 - Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.
- Work-up and Purification:
 - Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
 - Filter the precipitate, wash with cold water, and dry under vacuum.
 - Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure **2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5**.



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Caption: Proposed synthesis workflow for **2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are crucial for structural confirmation. In the ^1H NMR spectrum of the deuterated compound, the signals corresponding to the phenyl ring protons of the aniline moiety will be absent.

Experimental Protocol:

- Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6).

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Process the data to identify characteristic chemical shifts and coupling constants.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass spectrum of the d5-labeled compound will show a molecular ion peak that is 5 mass units higher than the non-deuterated analog.

Experimental Protocol:

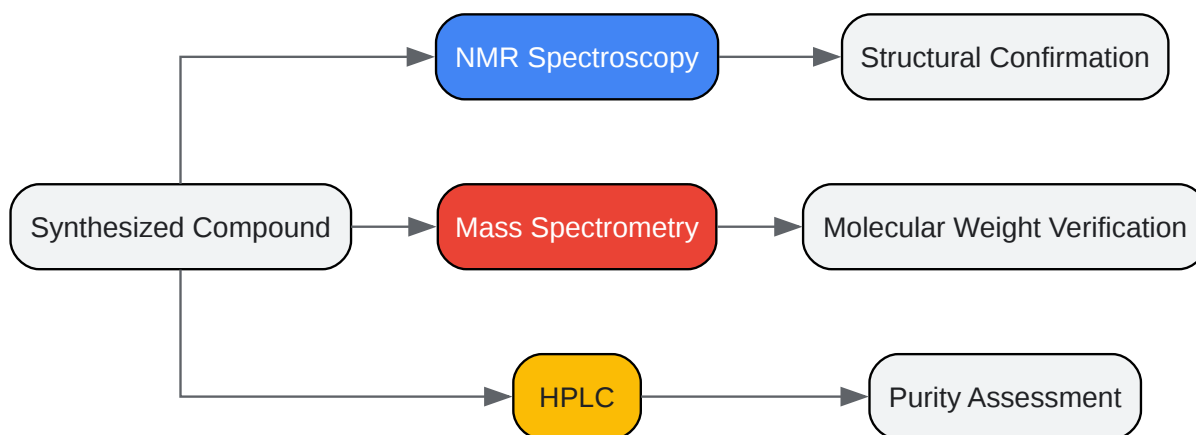
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
- Acquire the mass spectrum in positive or negative ion mode.
- Compare the observed m/z with the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis at a wavelength corresponding to the compound's absorbance maximum (typically in the range of 350-370 nm).
- Injection Volume: 10 μL .



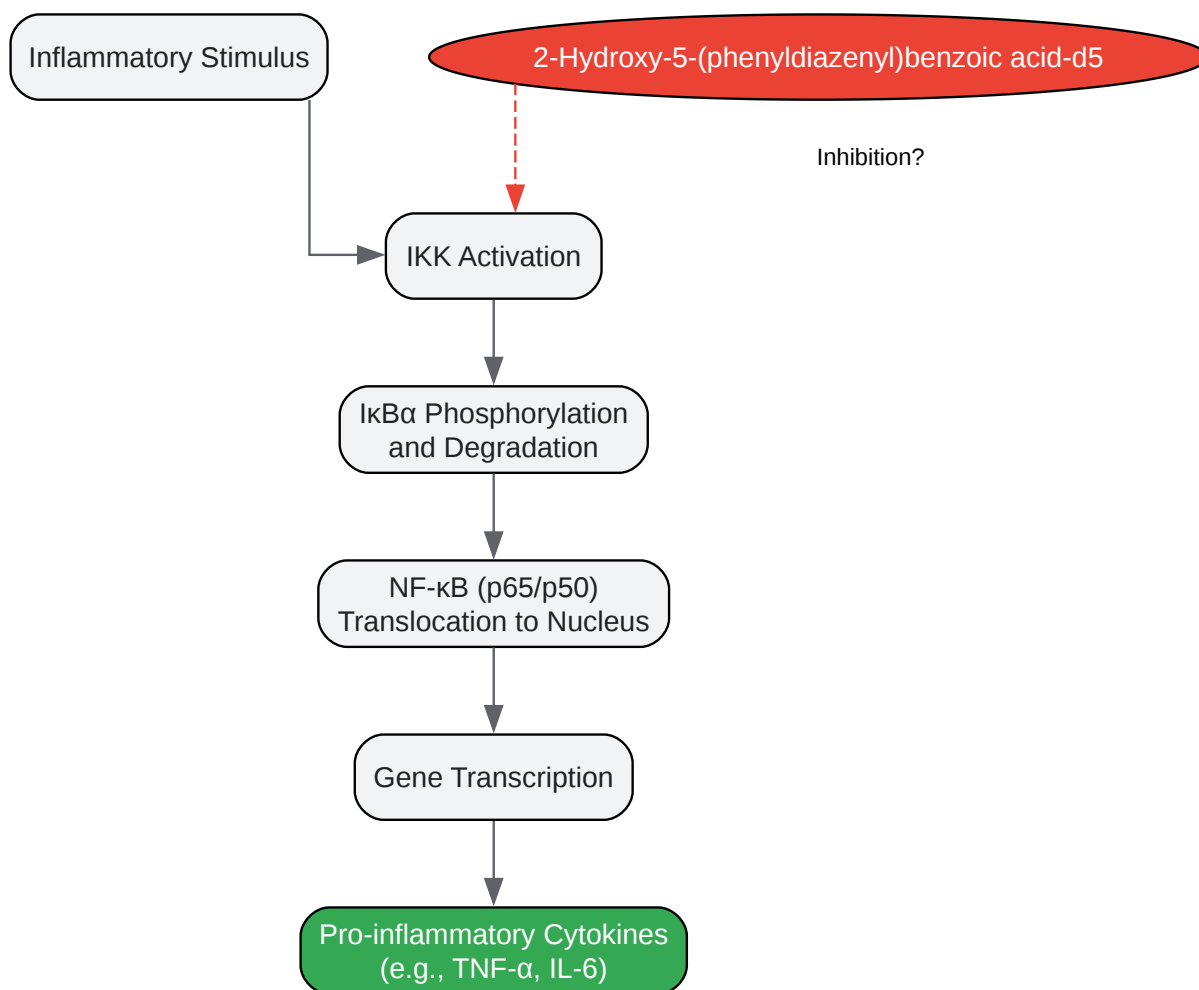
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Caption: Analytical workflow for compound characterization.

Biological Activity and Potential Signaling Pathways

While specific biological activities for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid are not extensively documented, related hydroxybenzoic acid derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties[5][6][7]. Azo compounds are also investigated for various biological activities[8].

The parent compound is structurally related to mesalazine (5-aminosalicylic acid), a known anti-inflammatory drug. It is plausible that 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated analog could modulate inflammatory pathways. One potential mechanism of action for related anti-inflammatory compounds involves the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.



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Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 represents a valuable tool for researchers in drug discovery and development. This guide provides a foundational framework for its synthesis, analysis, and potential biological investigation. The introduction of deuterium is expected to influence its metabolic stability and pharmacokinetic properties, making it an interesting candidate for further studies. The experimental protocols and conceptual pathways outlined herein are intended to facilitate future research into this and related compounds.

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